molecular formula C27H24N4O3S3 B2872175 2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 895101-08-3

2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2872175
CAS RN: 895101-08-3
M. Wt: 548.69
InChI Key: ZSDNAPOVLKODKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S3 and its molecular weight is 548.69. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

This compound’s structure indicates potential utility in anticancer research. The presence of a pyrimidine ring, which is often seen in DNA synthesis inhibitors, could make it a candidate for chemotherapy drug development. Researchers might explore its efficacy against various cancer cell lines, particularly focusing on its interaction with DNA replication processes .

Enzyme Inhibition Studies

The thiazine and acetamide groups within the molecule suggest that it could act as an enzyme inhibitor. It may be studied for its inhibitory effects on enzymes like kinases, which play a crucial role in cell signaling pathways. This could have implications for treating diseases where cell signaling goes awry, such as in certain autoimmune disorders .

Neuropharmacology

Given the structural complexity and the presence of multiple rings that could mimic neurotransmitter activity, this compound may have applications in neuropharmacology. It could be investigated for its potential to modulate neurotransmitter receptors or uptake processes, which could lead to new treatments for neurological disorders .

Antimicrobial Activity

Compounds with sulfur-containing thioether groups, like the one , are known for their antimicrobial properties. This compound could be synthesized and tested against a range of bacterial and fungal strains to assess its efficacy as a new class of antimicrobial agent .

Material Science

The robust heterocyclic structure of this compound suggests potential applications in material science. It could be used in the synthesis of novel organic semiconductors or as a building block for high-strength polymers due to its potential for forming stable pi-pi interactions and strong intermolecular bonds .

Molecular Imaging

The compound’s ability to form stable complexes with metals could be utilized in molecular imaging. By attaching a radioactive isotope, it could serve as a radiotracer for positron emission tomography (PET) scans, aiding in the diagnosis and treatment monitoring of various diseases .

properties

IUPAC Name

2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S3/c1-18-8-3-4-9-19(18)16-31-23-13-6-5-12-22(23)26-24(37(31,33)34)15-28-27(30-26)36-17-25(32)29-20-10-7-11-21(14-20)35-2/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDNAPOVLKODKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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